molecular formula C16H21N3O B271571 N-isopentyl-N-[3-(2-pyrimidinyloxy)benzyl]amine

N-isopentyl-N-[3-(2-pyrimidinyloxy)benzyl]amine

Cat. No. B271571
M. Wt: 271.36 g/mol
InChI Key: WMWGDIKPJBVUDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-isopentyl-N-[3-(2-pyrimidinyloxy)benzyl]amine, also known as IPBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective antagonist of the P2X7 receptor, a ligand-gated ion channel that is involved in various physiological processes, including inflammation, immune response, and cell death.

Scientific Research Applications

N-isopentyl-N-[3-(2-pyrimidinyloxy)benzyl]amine has been used in various scientific research applications, including the study of the P2X7 receptor and its role in inflammation, pain, and cancer. This compound has been shown to inhibit the activation of the P2X7 receptor and reduce the release of pro-inflammatory cytokines, such as IL-1β and TNF-α. This makes this compound a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
This compound has also been studied for its potential use in pain management. The P2X7 receptor has been implicated in the development of neuropathic pain, and this compound has been shown to reduce pain behavior in animal models of neuropathic pain. Additionally, this compound has been investigated for its anti-cancer properties. The P2X7 receptor has been shown to be overexpressed in various types of cancer, and this compound has been shown to inhibit cancer cell proliferation and induce apoptosis.

Mechanism of Action

The mechanism of action of N-isopentyl-N-[3-(2-pyrimidinyloxy)benzyl]amine involves its binding to the P2X7 receptor and inhibiting its activation. The P2X7 receptor is a ligand-gated ion channel that is activated by extracellular ATP. Activation of the P2X7 receptor leads to the opening of a cation channel and the influx of calcium ions, which triggers various downstream signaling pathways. This compound blocks the activation of the P2X7 receptor by binding to a specific site on the receptor and preventing ATP from binding.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its inhibition of the P2X7 receptor. This compound has been shown to reduce the release of pro-inflammatory cytokines, such as IL-1β and TNF-α, and decrease the activation of microglia and astrocytes in the brain. This compound has also been shown to reduce pain behavior in animal models of neuropathic pain and inhibit cancer cell proliferation.

Advantages and Limitations for Lab Experiments

N-isopentyl-N-[3-(2-pyrimidinyloxy)benzyl]amine has several advantages for lab experiments, including its high selectivity for the P2X7 receptor, its ability to penetrate the blood-brain barrier, and its low toxicity. However, this compound also has some limitations, such as its relatively low potency compared to other P2X7 receptor antagonists and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the study of N-isopentyl-N-[3-(2-pyrimidinyloxy)benzyl]amine and the P2X7 receptor. One direction is the development of more potent and selective P2X7 receptor antagonists with improved pharmacokinetic properties. Another direction is the investigation of the role of the P2X7 receptor in other physiological processes, such as synaptic plasticity and memory. Additionally, the potential therapeutic applications of this compound and other P2X7 receptor antagonists in various diseases, such as Alzheimer's disease and cancer, warrant further investigation.

Synthesis Methods

The synthesis of N-isopentyl-N-[3-(2-pyrimidinyloxy)benzyl]amine involves several steps, including the reaction of 2-chloropyrimidine with 3-(2-aminoethoxy)benzyl alcohol, followed by the reaction of the resulting intermediate with isopentylamine. The final product is obtained after purification by column chromatography. The purity and yield of this compound can be improved by using various techniques, such as recrystallization and HPLC.

properties

Molecular Formula

C16H21N3O

Molecular Weight

271.36 g/mol

IUPAC Name

3-methyl-N-[(3-pyrimidin-2-yloxyphenyl)methyl]butan-1-amine

InChI

InChI=1S/C16H21N3O/c1-13(2)7-10-17-12-14-5-3-6-15(11-14)20-16-18-8-4-9-19-16/h3-6,8-9,11,13,17H,7,10,12H2,1-2H3

InChI Key

WMWGDIKPJBVUDG-UHFFFAOYSA-N

SMILES

CC(C)CCNCC1=CC(=CC=C1)OC2=NC=CC=N2

Canonical SMILES

CC(C)CCNCC1=CC(=CC=C1)OC2=NC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.